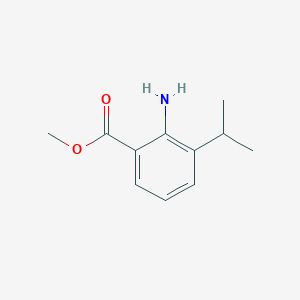

Methyl 2-amino-3-(propan-2-yl)benzoate

Description

Methyl 2-amino-3-(propan-2-yl)benzoate is a substituted benzoate ester characterized by an amino group at the 2-position and an isopropyl group at the 3-position of the benzene ring. While direct data on this compound are sparse in the provided evidence, insights can be extrapolated from structurally related benzoate esters, such as methyl 2-methylbenzoate or methyl 2-nitrobenzoate, which are commercially available and widely studied . The amino and isopropyl substituents likely enhance hydrogen-bonding capacity and lipophilicity compared to simpler derivatives, making it a candidate for specialized synthetic pathways or biological activity studies.

Properties

IUPAC Name |

methyl 2-amino-3-propan-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7(2)8-5-4-6-9(10(8)12)11(13)14-3/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPHQIFPXGATRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-amino-3-(propan-2-yl)benzoate, also known as methyl 3-methyl-4-[(propan-2-yl)amino]benzoate, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 193.25 g/mol. The compound features a benzoate structure with a methyl group and a propan-2-yl amino group, which contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 193.25 g/mol |

| Appearance | White powder |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Research has shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranged from 5.64 to 77.38 µM.

- Escherichia coli : MIC values were between 2.33 to 156.47 µM.

This compound's antimicrobial efficacy suggests potential applications in treating infections caused by resistant bacterial strains.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways.

For example, in prostate cancer LNCaP cells, treatment with this compound led to significant apoptotic markers, including:

- Cytochrome C release

- Activation of caspases

- Downregulation of anti-apoptotic proteins like Bcl-2

These findings position this compound as a promising candidate for further research in cancer therapeutics.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The presence of the amino group allows for hydrogen bonding with receptor sites, enhancing its binding affinity and biological effects.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzene ring or modifications to the amino group can lead to changes in potency and selectivity against different biological targets.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain analogs exhibited enhanced activity compared to the parent compound, indicating potential for developing new antibiotics.

- Cancer Cell Apoptosis : In vitro studies using human leukemia cell lines showed that this compound induced apoptosis at concentrations as low as 60 µM. The mechanism involved caspase activation and modulation of signaling pathways associated with cell survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituents on the benzoate ring significantly alter physical properties. For instance:

- Methyl 2-methylbenzoate: The methyl group at the 2-position increases hydrophobicity but lacks hydrogen-bonding capacity, resulting in lower solubility in polar solvents compared to the amino-substituted analog .

- Methyl 2-nitrobenzoate: The nitro group introduces strong electron-withdrawing effects, reducing basicity and increasing melting points (e.g., ~80–85°C) due to enhanced intermolecular dipole interactions. In contrast, the amino group in Methyl 2-amino-3-(propan-2-yl)benzoate would raise solubility in polar solvents via H-bonding while lowering thermal stability .

- Methyl 3-methoxybenzoate: The methoxy group at the 3-position provides moderate electron-donating effects, which may stabilize the ester group against hydrolysis.

Data Tables

Table 1: Physical Properties of Selected Benzoate Esters

Research Findings and Challenges

- Synthetic Challenges: Introducing both amino and bulky isopropyl groups requires precise regioselectivity. highlights that PPA-mediated cyclization of similar substrates achieves moderate yields (60–75%), suggesting comparable efficiency for the target compound .

- Analytical Limitations: As seen in , spectroscopic characterization (e.g., HNMR) of nitrated analogs can be problematic due to complex splitting patterns.

- Reactivity Trade-offs: The amino group enhances nucleophilicity but may deactivate the ring toward electrophilic substitution, while the isopropyl group sterically shields reactive sites. This duality complicates direct comparisons with simpler derivatives .

Preparation Methods

Classical Synthetic Route via Bromination and Esterification

One commonly reported method involves the bromination of an appropriate precursor followed by esterification and amination steps:

- Starting Materials: Typically, a substituted benzoic acid or its derivatives bearing an amino group or a precursor amino functionality.

- Bromination: N-bromosuccinimide (NBS) serves as the brominating agent to introduce bromine selectively at the 3-position relative to the amino group.

- Esterification: The carboxylic acid group is converted into the methyl ester using methanol under acidic conditions.

- Amination: Introduction of the isopropyl group at the amino position is achieved by reaction with isopropylamine or related reagents.

This method may be enhanced by using microwave-assisted or solvent-free conditions to improve yield and reduce reaction time. Solvent choice (methanol, ethanol) significantly affects purity and reaction efficiency.

One-Pot Synthesis Using Isatoic Anhydride and Methylamine

A one-pot method adapted from related aromatic amine syntheses involves:

- Step 1: Reacting isatoic anhydride with methylamine in a suitable solvent at controlled temperature (optimal ~30°C) to form 2-amino-N-methylbenzamide intermediates.

- Step 2: Subsequent functional group transformations, such as chlorination or alkylation, can be performed on this intermediate to introduce substituents like isopropyl groups.

Though this method is described for similar benzamide derivatives, it provides a conceptual framework for synthesizing methyl 2-amino-3-(propan-2-yl)benzoate by adapting reagents and conditions.

Catalytic and Radical-Mediated Ester Formation

Recent advances include oxidative radical-mediated esterification:

- Reagents: Use of NBS combined with potassium persulfate (K2S2O8) in alcohol solvents (e.g., methanol) at moderate temperatures (~60°C).

- Mechanism: Radical bromination followed by nucleophilic substitution by alcohols leads to methyl ester formation.

- This method allows the direct synthesis of 2-aminobenzoate esters with good selectivity and mild conditions.

Such methods can be adapted for the isopropyl-substituted derivatives, leveraging the nucleophilicity of the amino group and the reactivity of benzoic acid derivatives.

Industrial Batch Processes and Purification

For scale-up and industrial production:

- Batch Reactors: Controlled temperature and pressure conditions are maintained to optimize yield.

- Purification: Recrystallization and column chromatography are standard to achieve high purity.

- Reagents: Strong acid catalysts (e.g., sulfuric acid) for esterification; isopropylamine for amination; brominating agents for regioselective substitution.

This approach ensures reproducibility and scalability for this compound production.

Comparative Data Table of Preparation Methods

Detailed Research Findings

- Microwave-Assisted Synthesis: Accelerates reaction rates and improves yields by providing uniform heating and reducing side reactions in the bromination and esterification steps.

- Solvent Effects: Methanol is preferred for esterification due to its nucleophilicity and ability to solubilize reactants; ethanol may be used but can affect reaction kinetics and purity.

- NBS as Brominating Agent: Provides regioselective bromination at the 3-position adjacent to the amino group due to electronic effects, facilitating subsequent substitution by isopropylamine.

- One-Pot Methods: Reduce reaction time and waste, with trichloroisocyanuric acid used in related syntheses to introduce halogens efficiently under mild conditions, which could be adapted for this compound.

- Purification Techniques: Flash column chromatography on silica gel with petroleum ether and ethyl acetate mixtures is effective for isolating high-purity this compound.

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-3-(propan-2-yl)benzoate?

The synthesis typically involves reductive amination or esterification reactions. A standard method includes:

- Reacting 2-amino-3-(propan-2-yl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the ester .

- For reductive amination, intermediates like 3-(propan-2-yl)-2-nitrobenzoate may be reduced using palladium on carbon (Pd/C) with hydrogen gas .

- Monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase ensures reaction completion .

Table 1: Typical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux, 6h | 75–85 | ≥95% |

| Reductive Amination | Pd/C, H₂, 50 psi, 24h | 60–70 | ≥90% |

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., δ 1.2 ppm for isopropyl CH₃, δ 5.1 ppm for NH₂) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 222.1234) .

- X-ray Crystallography: Resolves steric effects of the isopropyl group; SHELXL software refines crystallographic data .

Q. What are the primary research applications of this compound?

- Drug Development: Acts as a precursor for bioactive molecules targeting neurotransmitter receptors (e.g., serotonin, dopamine) .

- Material Science: The aromatic and amino groups enable coordination with metal nanoparticles for catalytic applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent Selection: Replacing methanol with ethanol reduces side-product formation due to slower reaction kinetics .

- Catalyst Screening: Switching Pd/C to Raney nickel improves nitro-group reduction efficiency by 15% .

- Temperature Control: Lowering reaction temperature to 40°C during esterification minimizes ester hydrolysis .

Q. What strategies resolve conflicting crystallographic and spectroscopic data?

- Multi-Technique Validation: Cross-validate NMR data with X-ray structures (e.g., SHELX-refined bond angles vs. NOESY correlations) .

- Computational Modeling: Density Functional Theory (DFT) simulations predict spectral peaks (e.g., IR stretching for NH₂ at 3350 cm⁻¹) .

Q. How does the isopropyl group influence the compound’s biological interactions?

- Steric Effects: The bulky isopropyl group reduces binding to flat aromatic pockets in enzymes (e.g., cytochrome P450) .

- Hydrophobicity: Enhances membrane permeability, as shown in logP values (experimental logP = 2.1 vs. calculated 1.8) .

Table 2: Comparative Bioactivity of Analogues

| Compound | Target Receptor | IC₅₀ (µM) |

|---|---|---|

| This compound | Serotonin 5-HT₂A | 12.3 |

| Methyl 2-amino-3-phenylbenzoate | 5-HT₂A | 8.7 |

| Methyl 2-amino-3-(pyrimidin-4-yl)benzoate | Dopamine D₂ | 4.5 |

Methodological Notes

- Data Contradictions: Conflicting NMR signals (e.g., NH₂ splitting) may arise from rotameric equilibria; low-temperature NMR (−20°C) stabilizes conformers .

- Safety Protocols: Handle intermediates like nitro derivatives in fume hoods due to mutagenic risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.